8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide
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Overview
Description
- This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit interesting pharmaceutical and biological activities.
- Quinoline-2,4-diones (also known as 4-hydroxyquinolones) have diverse roles in natural and synthetic chemistry, with over 13,000 derivatives reported.
- The compound’s structure involves a quinoline ring system with a carboxamide group and a benzimidazole moiety.
Preparation Methods
- Synthetic routes for this compound can vary, but one approach involves the reaction of appropriate precursors.
- For example, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives using a one-pot reaction of aromatic amines with diethyl malonate .
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid chlorides for substitution.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a building block for more complex molecules.
- In biology, it may exhibit antimicrobial or antitumor properties.
- In medicine, research could explore its potential as a drug candidate.
- In industry, it might find use in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other 4-hydroxy-2-quinolones, such as 2-hydroxyquinoline and 4-quinolinol.
- Uniqueness lies in its specific substitution pattern and the presence of the benzimidazole group.
Remember that this compound’s applications and properties are still an active area of research, and further investigations are essential to fully understand its potential
Properties
Molecular Formula |
C21H19ClN4O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
8-chloro-N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-26-17-9-3-2-8-16(17)25-18(26)10-5-11-23-21(28)14-12-24-19-13(20(14)27)6-4-7-15(19)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
GZSKKQQUHKFNQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
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